molecular formula C11H22N2O2 B1476835 1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one CAS No. 2004635-59-8

1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Cat. No. B1476835
CAS RN: 2004635-59-8
M. Wt: 214.3 g/mol
InChI Key: HJKVIOJKIPDFBV-UHFFFAOYSA-N
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Description

1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one, commonly referred to as EMMP, is a synthetic drug developed in the early 1990s as a potential therapeutic agent for a variety of medical conditions. EMMP is a member of the group of drugs known as substituted piperidines, which are a class of compounds derived from piperidine, a cyclic organic compound found in various plants and animals. EMMP has a number of unique properties that make it an attractive candidate for use in a variety of medical applications.

Scientific Research Applications

Chemical Synthesis and Catalysis

This compound is part of a broader class of chemicals that have been explored for their potential in catalyzing ethylene oligomerization. Specifically, nickel(II) complexes chelated by related (amino)pyridine ligands have been studied for their ability to catalyze the production of ethylene dimers, trimers, and tetramers. These studies highlight the compound's relevance in facilitating ethylene oligomerization, with density functional theory providing insights into the reactivity trends and the structural influence on these reactions (Nyamato, Ojwach, & Akerman, 2016).

Photopolymerization Initiators

In the field of materials science, derivatives of this compound have been designed and synthesized as polymerizable one-component visible light initiators. These derivatives exhibit good photopolymerization performance and high migration stability in cured films, underscoring their utility in developing advanced materials with specific light-activated properties (Yang et al., 2018).

Medicinal Chemistry and Drug Development

The structural motif of 1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one is mirrored in compounds explored for therapeutic applications. For instance, derivatives have been evaluated for their potential as selective estrogen receptor modulators (SERMs), offering insights into the design and development of novel SERMs based on structural modifications of this compound. These efforts aim to optimize receptor binding and antagonist activity, contributing to the discovery of new treatments for estrogen receptor-related diseases (Yadav et al., 2011).

properties

IUPAC Name

1-[2-(ethoxymethyl)piperidin-1-yl]-2-(methylamino)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-3-15-9-10-6-4-5-7-13(10)11(14)8-12-2/h10,12H,3-9H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HJKVIOJKIPDFBV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCC1CCCCN1C(=O)CNC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one
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Reactant of Route 6
1-(2-(Ethoxymethyl)piperidin-1-yl)-2-(methylamino)ethan-1-one

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